molecular formula C12H10N4O2S B1519464 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-72-0

2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B1519464
CAS RN: 941868-72-0
M. Wt: 274.3 g/mol
InChI Key: WLBVNPSVLOIVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, also known as 2-AMTP, is a heterocyclic compound belonging to the pyridazinone class. It is a colorless solid that has been widely studied in the scientific community due to its potential applications in a variety of fields.

Scientific Research Applications

Antimicrobial Activity

Thiazolo[4,5-d]pyridazin-4(5H)-one derivatives have been studied for their antimicrobial properties. The presence of the thiazolo and pyridazinone moieties can contribute to significant antibacterial and antifungal activities. These compounds can be designed to target specific microbial enzymes or pathways, potentially leading to the development of new antimicrobial agents .

Anticancer Agents

The structural complexity of thiazolo[4,5-d]pyridazin-4(5H)-one derivatives makes them suitable candidates for anticancer drug development. They can interact with various biological targets, such as DNA or proteins involved in cell cycle regulation. Research has shown that similar compounds exhibit activity against breast cancer cell lines, suggesting a promising area for further exploration .

Enzyme Inhibition

Compounds like 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can act as enzyme inhibitors. They may inhibit enzymes such as monoamine oxidase, which is involved in neurotransmitter regulation and is a target for antidepressant drugs. The thiazolo and pyridazinone rings offer a rigid structure that can fit into enzyme active sites, blocking their activity .

Anti-inflammatory Applications

The anti-inflammatory properties of thiazolo[4,5-d]pyridazin-4(5H)-one derivatives are attributed to their ability to modulate inflammatory pathways. These compounds can be investigated for their potential to inhibit cytokine production or other mediators of inflammation, which could lead to new treatments for chronic inflammatory diseases .

Neuroprotective Effects

The thiazolo[4,5-d]pyridazin-4(5H)-one scaffold has potential neuroprotective effects. It can be used to develop compounds that protect neuronal cells from damage or death caused by neurodegenerative diseases or acute injuries like stroke. This application is based on the compound’s ability to modulate neurochemical pathways and reduce oxidative stress .

Agricultural Chemicals

Due to their biological activity, thiazolo[4,5-d]pyridazin-4(5H)-one derivatives can be utilized in the development of agricultural chemicals. They could serve as the basis for new pesticides or herbicides, targeting specific pests or weeds without harming crops or the environment .

properties

IUPAC Name

2-amino-7-(3-methoxyphenyl)-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-18-7-4-2-3-6(5-7)8-10-9(11(17)16-15-8)14-12(13)19-10/h2-5H,1H3,(H2,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBVNPSVLOIVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)C3=C2SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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